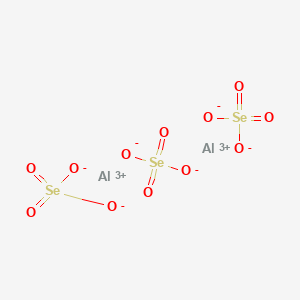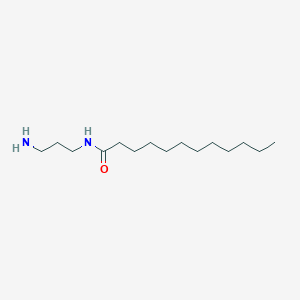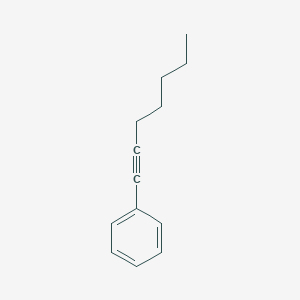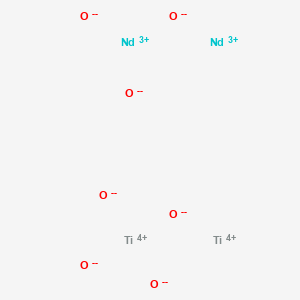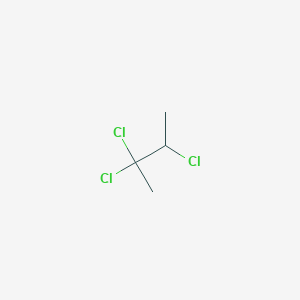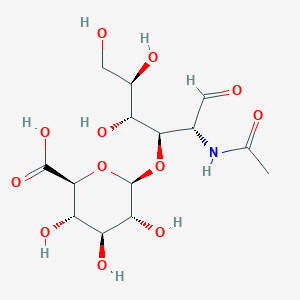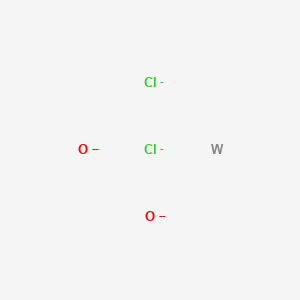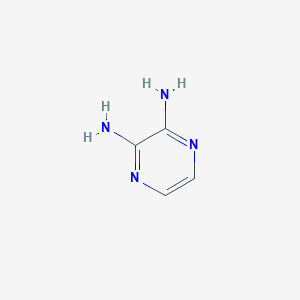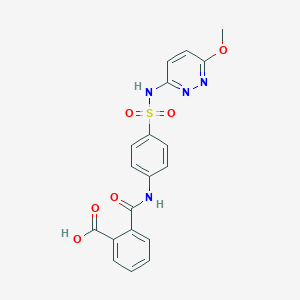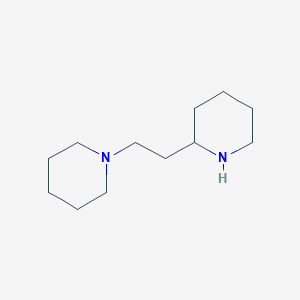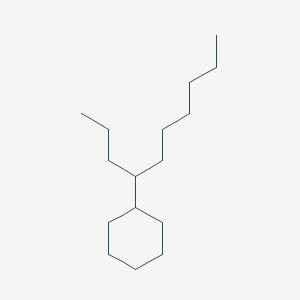
(1-Propylheptyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propylheptyl)cyclohexane, also known as PHCH, is a cyclic hydrocarbon compound with the chemical formula C15H30. It is a colorless liquid that is insoluble in water but soluble in organic solvents. PHCH is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, PHCH has gained attention in scientific research due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of (1-Propylheptyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (1-Propylheptyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1-Propylheptyl)cyclohexane can reduce the levels of oxidative stress markers and improve the antioxidant defense system in cells. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, (1-Propylheptyl)cyclohexane has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Propylheptyl)cyclohexane is a relatively stable compound that can be easily synthesized and purified. It has low toxicity and is not considered to be a hazardous material. However, its low solubility in water and high boiling point may limit its use in certain experiments.
Direcciones Futuras
There are several potential directions for future research on (1-Propylheptyl)cyclohexane. One area of interest is the development of (1-Propylheptyl)cyclohexane-based drugs for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of (1-Propylheptyl)cyclohexane. Additionally, studies could be conducted to optimize the synthesis of (1-Propylheptyl)cyclohexane and to explore its potential use in other applications, such as in the production of polymers or as a fuel additive.
In conclusion, (1-Propylheptyl)cyclohexane is a promising compound with potential applications in the fields of medicine, biotechnology, and materials science. Its biological activities and low toxicity make it an attractive candidate for further research and development.
Métodos De Síntesis
(1-Propylheptyl)cyclohexane can be synthesized through the catalytic hydrogenation of cyclohexene using a palladium catalyst. The reaction takes place under high pressure and temperature, and the yield of (1-Propylheptyl)cyclohexane can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
(1-Propylheptyl)cyclohexane has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs and therapeutic agents. (1-Propylheptyl)cyclohexane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
Número CAS |
13151-75-2 |
|---|---|
Nombre del producto |
(1-Propylheptyl)cyclohexane |
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
decan-4-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
Clave InChI |
UHDDZGYJEVCRBX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)C1CCCCC1 |
SMILES canónico |
CCCCCCC(CCC)C1CCCCC1 |
Sinónimos |
(1-Propylheptyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



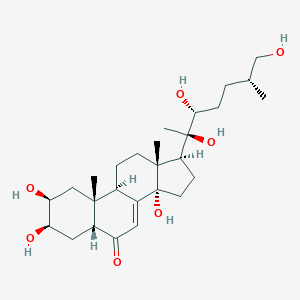
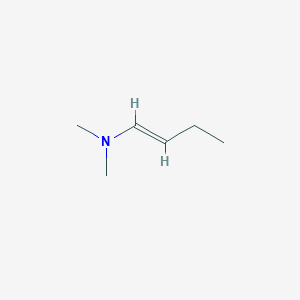
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
